![molecular formula C21H31N3O4S B11163530 N-[4-(butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163530.png)
N-[4-(butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butylsulfamoyl group attached to a phenyl ring, a cyclohexyl group, and a pyrrolidine ring with a carboxamide group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the butylsulfamoyl phenyl derivative, followed by the introduction of the cyclohexyl group and the pyrrolidine ring. The final step involves the formation of the carboxamide group under controlled conditions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines .
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide
- N-[4-(butylsulfamoyl)phenyl]-6-[(2-dodecylbenzene)sulfonamido]hexanamide
Uniqueness
N-[4-(butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C21H31N3O4S |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H31N3O4S/c1-2-3-13-22-29(27,28)19-11-9-17(10-12-19)23-21(26)16-14-20(25)24(15-16)18-7-5-4-6-8-18/h9-12,16,18,22H,2-8,13-15H2,1H3,(H,23,26) |
InChI Key |
UDBOXIBAJZZXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
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